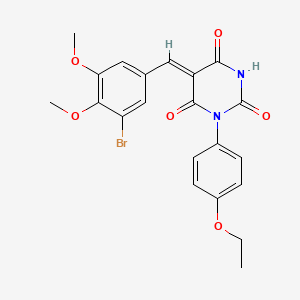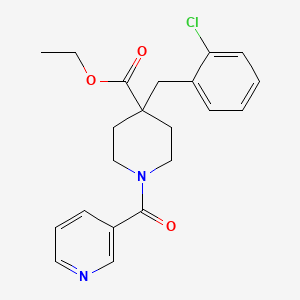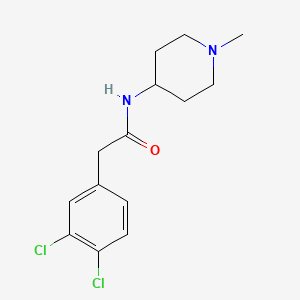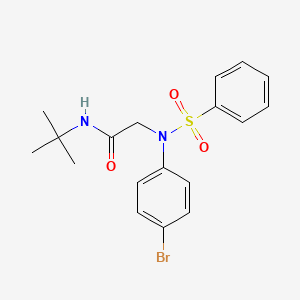
methyl 2,2-dimethyl-5-(4-morpholinylmethylene)-4,6-dioxocyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,2-dimethyl-5-(4-morpholinylmethylene)-4,6-dioxocyclohexanecarboxylate, also known as Methyl Morphinan, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmaceuticals.
Wirkmechanismus
The mechanism of action of methyl 2,2-dimethyl-5-(4-morpholinylmethylene)-4,6-dioxocyclohexanecarboxylate Morphinan is not fully understood, but it is believed to act on the central nervous system by binding to specific receptors in the brain. It has been shown to have a similar mechanism of action to opioids, but with fewer side effects.
Biochemical and Physiological Effects:
This compound Morphinan has been shown to have analgesic properties and has been investigated as a potential alternative to opioids for pain management. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of methyl 2,2-dimethyl-5-(4-morpholinylmethylene)-4,6-dioxocyclohexanecarboxylate Morphinan is that it has fewer side effects than opioids, making it a potentially safer alternative for pain management. Additionally, it has been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders. However, one limitation of this compound Morphinan is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies.
Zukünftige Richtungen
There are several future directions for research on methyl 2,2-dimethyl-5-(4-morpholinylmethylene)-4,6-dioxocyclohexanecarboxylate Morphinan. One area of research is to further investigate its mechanism of action and develop targeted therapies for pain management and neurological disorders. Additionally, research could focus on optimizing the synthesis method to produce higher yields and purity of the compound. Finally, research could investigate the potential use of this compound Morphinan in combination with other compounds for enhanced therapeutic effects.
Synthesemethoden
Methyl 2,2-dimethyl-5-(4-morpholinylmethylene)-4,6-dioxocyclohexanecarboxylate Morphinan can be synthesized through a multi-step process that involves the reaction of 4-morpholinylmethylene with 2,2-dimethyl-4,6-dioxocyclohexanecarboxylic acid in the presence of a catalyst. The resulting compound is then methylated to produce this compound Morphinan. This synthesis method has been optimized to produce high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
Methyl 2,2-dimethyl-5-(4-morpholinylmethylene)-4,6-dioxocyclohexanecarboxylate Morphinan has been the subject of several scientific studies due to its potential applications in the field of pharmaceuticals. It has been shown to have analgesic properties and has been investigated as a potential alternative to opioids for pain management. Additionally, this compound Morphinan has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
methyl (5E)-2,2-dimethyl-5-(morpholin-4-ylmethylidene)-4,6-dioxocyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2)8-11(17)10(9-16-4-6-21-7-5-16)13(18)12(15)14(19)20-3/h9,12H,4-8H2,1-3H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSHGTRWHPKVAD-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=CN2CCOCC2)C(=O)C1C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)/C(=C\N2CCOCC2)/C(=O)C1C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 6-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4898209.png)
![2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-bromophenyl methanesulfonate](/img/structure/B4898212.png)
![3-({1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4898216.png)

![propyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate](/img/structure/B4898231.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4898240.png)
![N,N-diethyl-3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B4898250.png)



![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]acrylonitrile](/img/structure/B4898264.png)

![N-[2-(tert-butylthio)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4898280.png)
